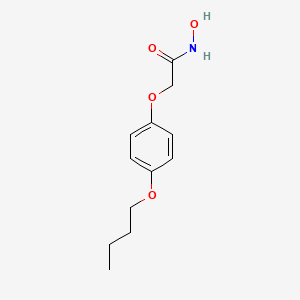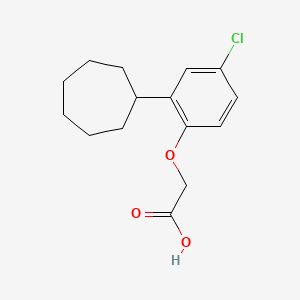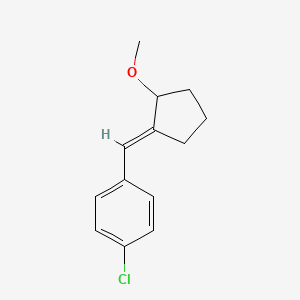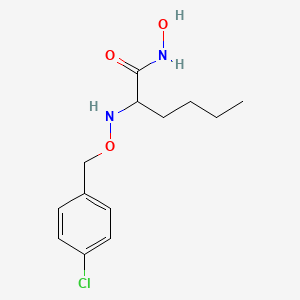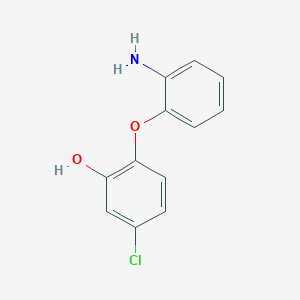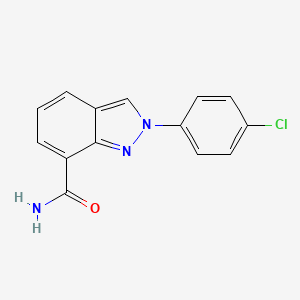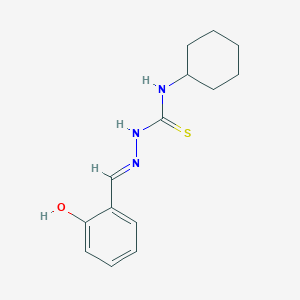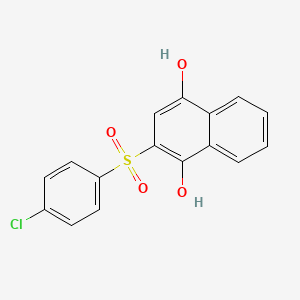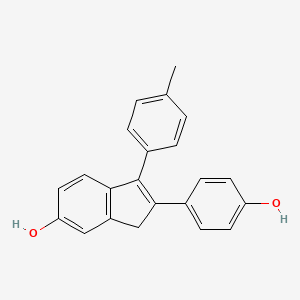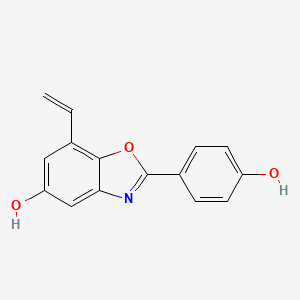
2-(4-Fluoro-benzyl)isoquinoline-1,3,4-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 2-(4-fluoro-bencil)isoquinolina-1,3,4-triona es un compuesto orgánico con la fórmula molecular C16H10FNO3. Es un derivado de la isoquinolina, un compuesto orgánico aromático heterocíclico.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de la 2-(4-fluoro-bencil)isoquinolina-1,3,4-triona típicamente implica la reacción de derivados de isoquinolina con haluros de 4-fluorobencilo en condiciones específicas. Un método común incluye el uso de una reacción de acoplamiento cruzado catalizada por paladio, como el acoplamiento de Suzuki-Miyaura, que implica la reacción de un derivado de ácido bórico con un haluro en presencia de un catalizador de paladio y una base .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. La síntesis a gran escala probablemente implicaría la optimización de las condiciones de reacción utilizadas en la síntesis a escala de laboratorio, como el uso de reactores de flujo continuo para mejorar el rendimiento y la eficiencia.
Análisis De Reacciones Químicas
Tipos de Reacciones
La 2-(4-fluoro-bencil)isoquinolina-1,3,4-triona puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar derivados de quinona.
Reducción: Las reacciones de reducción pueden convertir la parte triona en un diol.
Sustitución: Las reacciones de sustitución aromática electrófila pueden introducir diferentes sustituyentes en el anillo de isoquinolina.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan típicamente.
Sustitución: Reactivos como el bromo (Br2) o el ácido nítrico (HNO3) se pueden utilizar para reacciones de sustitución aromática electrófila.
Principales Productos Formados
Oxidación: Derivados de quinona.
Reducción: Derivados de diol.
Sustitución: Varios derivados de isoquinolina sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
La 2-(4-fluoro-bencil)isoquinolina-1,3,4-triona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente como un andamiaje para diseñar nuevos agentes terapéuticos.
Industria: Posibles aplicaciones en el desarrollo de nuevos materiales con propiedades únicas
Mecanismo De Acción
El mecanismo de acción de la 2-(4-fluoro-bencil)isoquinolina-1,3,4-triona no se comprende completamente. Se cree que interactúa con varios objetivos moleculares y vías, que incluyen:
Inhibición Enzimática: El compuesto puede inhibir enzimas específicas involucradas en las vías metabólicas.
Unión a Receptores: Puede unirse a ciertos receptores, modulando su actividad y conduciendo a efectos biológicos.
Transducción de Señales: El compuesto podría afectar las vías de transducción de señales, alterando las respuestas celulares.
Comparación Con Compuestos Similares
Compuestos Similares
Isoquinolina-1,3,4-triona: Carece del grupo 4-fluorobencilo, lo que puede afectar su reactividad química y actividad biológica.
Derivados de 4-fluoro-bencilo: Compuestos con sustituyentes similares en diferentes estructuras centrales, que pueden tener diferentes propiedades y aplicaciones.
Singularidad
La 2-(4-fluoro-bencil)isoquinolina-1,3,4-triona es única debido a la presencia tanto del núcleo de isoquinolina como del grupo 4-fluorobencilo.
Propiedades
Fórmula molecular |
C16H10FNO3 |
|---|---|
Peso molecular |
283.25 g/mol |
Nombre IUPAC |
2-[(4-fluorophenyl)methyl]isoquinoline-1,3,4-trione |
InChI |
InChI=1S/C16H10FNO3/c17-11-7-5-10(6-8-11)9-18-15(20)13-4-2-1-3-12(13)14(19)16(18)21/h1-8H,9H2 |
Clave InChI |
XFTAXSAPJPVWNZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=O)N(C2=O)CC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


